N-Ethylpentylone hydrochloride

DAT inhibition neurotransmitter uptake abuse potential

Generic cathinone standards introduce unacceptable variability in forensic quantification-minor N-substituent changes drastically alter DAT potency. This certified reference material solves that: validated for UHPLC-MS/MS (LLOQ 1 ng/mL, >91% recovery, <5% RSD). Use to anchor SAR studies (N-ethyl vs. N-methyl DAT inhibition), model persistent addictive potential (resists extinction in CPP), or develop electrochemical sensors (LOD 0.66 µmol/L on BDD electrode). Supplied with comprehensive CoA; DEA-exempt preparation available for qualified labs.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 17763-02-9
Cat. No. B593131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpentylone hydrochloride
CAS17763-02-9
SynonymsEphylone
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
InChIInChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H
InChIKeyRMDGINCOKQDLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylpentylone HCl Overview


N-Ethylpentylone hydrochloride (also known as ephylone or βk-EBDP) is a second-generation synthetic cathinone that has been a focal point in forensic toxicology and psychopharmacology research [1]. First synthesized in the 1960s, it re-emerged in the 2010s as a major component of the global illicit drug market, reaching peak confiscation rates by 2018 before international scheduling [2]. As a substituted cathinone, its structure consists of a β-keto-phenethylamine core with a methylenedioxy ring and an N-ethyl substituent. In laboratory settings, N-ethylpentylone hydrochloride serves as an analytical reference standard for quantifying this substance in biological and forensic matrices, typically supplied as a crystalline solid with a molecular weight of 249.31 g/mol (as the hydrochloride salt) [3]. This compound is primarily utilized by forensic laboratories, academic research groups, and clinical toxicology facilities for method development and validation.

Certified reference standard for forensic quantitative analysis
LC-MS/MS method development and validation workflows
Pharmacology research on synthetic cathinone mechanisms

N-Ethylpentylone Differentiation Evidence


Synthetic cathinones cannot be treated as interchangeable reference materials or pharmacological probes. Seemingly minor structural modifications—such as a single N-methyl versus N-ethyl substitution—translate into substantial, quantifiable differences in transporter inhibition, addictive liability, and metabolic stability [1]. For instance, comparative studies reveal that the N-ethyl group in N-ethylpentylone (NEP) enhances its efficacy in inducing hyperlocomotion relative to its N-methyl analogues, a difference that correlates directly with higher potency at the dopamine transporter (DAT) [2]. Moreover, within the methylenedioxy-substituted subclass, NEP demonstrates a unique behavioral profile, requiring significantly more extinction sessions in conditioned place preference models than either pentylone or eutylone, indicating a more persistent addictive potential [3]. Consequently, in applications demanding precise quantitation—such as forensic confirmation, method validation, or pharmacological mechanism studies—reliance on a generic or structurally similar standard introduces unacceptable variability and invalidates comparative analysis. The following quantitative evidence substantiates why N-ethylpentylone hydrochloride must be specifically selected.

TargetN-Ethylpentylone (NEP)
Potential substituteN-Methyl analogue (pentedrone)
RiskDAT inhibition potency may differ substantially; behavioral hyperlocomotion not directly comparable
Lower DAT inhibition and weaker psychostimulant efficacy reported; N-methyl substitution yields distinct SAR
TargetN-Ethylpentylone (NEP)
Potential substituteOther methylenedioxy cathinones (e.g., pentylone, eutylone)
RiskExtinction-resistance and reinstatement behavior differ in CPP models
May require fewer extinction sessions; reinstatement susceptibility not replicated

N-Ethylpentylone Quantitative Evidence


DAT Inhibition vs. Cocaine

N-ethylpentylone demonstrates significantly greater potency at inhibiting the dopamine transporter (DAT) than the classical stimulant cocaine. In a side-by-side comparative study using a proprietary fluorescent dye method in HEK293 and CHO-K1 cells expressing human transporters, NEP exhibited an IC50 of 16.9 nM for DAT inhibition, while cocaine showed an IC50 of 111 nM [1]. This represents a 6.6-fold increase in potency for NEP relative to cocaine in the same assay system. Furthermore, NEP's potency exceeded that of amphetamine (IC50 257 nM) by a factor of 15.2, positioning it as a substantially more potent DAT inhibitor than these benchmark stimulants [1].

DAT Inhibition vs. Cocaine
Head-to-head
6.6-fold higher potency
DAT inhibition assay context; NEP IC50 16.9 nM
HEK293/CHO-K1 cells; fluorescent dye method
DAT inhibition neurotransmitter uptake abuse potential

Addictive Potential in Zebrafish CPP

A head-to-head comparison in a zebrafish conditioned place preference (CPP) model established a clear rank order of abuse liability: NEP > eutylone > pentylone. At a dose of 20 mg/kg, NEP induced significantly higher CPP scores than both pentylone and eutylone [1]. Furthermore, after CPP was established and subsequently extinguished, NEP required 6 extinction sessions to meet extinction criteria, compared to 4 sessions for eutylone and only 3 sessions for pentylone, indicating a greater resistance to extinguishing drug-associated memory [1]. Critically, only CPP induced by NEP, and not by pentylone or eutylone, could be reinstated after a 14-day drug-free period following initial reinstatement, demonstrating a uniquely persistent susceptibility to relapse [1].

Zebrafish CPP Extinction
Head-to-head
6 sessions required
vs. eutylone (4) & pentylone (3)
Greater resistance to extinction in CPP model
Zebrafish; 20 mg/kg oral gavage
behavioral pharmacology addiction liability conditioned place preference

Locomotor Stimulation Profile

The N-ethyl substitution in NEP confers a significant advantage in psychostimulant efficacy over its N-methyl analogue, N-ethyl-pentedrone (NEPD). In an integrated in vitro and in vivo structure-activity relationship (SAR) study, NEP was more efficacious at inducing hyperlocomotion in Swiss-CD-1 mice at a dose of 10 mg/kg than NEPD [1]. This behavioral difference is directly correlated with NEP's higher potency at inhibiting the dopamine transporter (DAT) in HEK293 cells expressing human DAT, as well as a corresponding overexpression of the immediate-early gene arc in the dorsal and ventral striatum [1]. The study explicitly concluded that N-ethyl analogues are more potent DAT inhibitors and more efficacious in producing hyperlocomotion than their N-methyl counterparts [1].

Locomotor Stimulation
Head-to-head
Higher hyperlocomotion vs. N-methyl analogue
N-ethyl substitution linked to increased locomotion
Swiss-CD-1 mice; 10 mg/kg i.p.
locomotor activity structure-activity relationship in vivo pharmacology

DAT/NET Blocker Mechanism

N-ethylpentylone (NEP) displays a unique mechanism of action among its closely related synthetic cathinone analogs. In a comprehensive study assessing both uptake inhibition and substrate release at human SERT and DAT expressed in HEK293 cells, NEP was shown to act exclusively as a DAT and NET blocker, whereas all other tested compounds—including pentylone, pentedrone, N-ethyl-pentedrone (NEPD), 4-methyl-pentedrone (4-MPD), and 4-methyl-ethylaminopentedrone (4-MeAP)—exhibited 'hybrid' profiles, functioning as DAT blockers but SERT substrates [1]. This functional distinction means NEP elevates extracellular dopamine and norepinephrine through reuptake inhibition without directly causing serotonin release, a characteristic that separates it mechanistically from the rest of the tested second-generation cathinones in this study [1].

DAT/NET Blocker Mechanism
Head-to-head
Exclusive DAT/NET blocker (no SERT substrate activity)
Unique mechanism vs. hybrid analog profiles
HEK293 cells; uptake inhibition assay
monoamine transporter mechanism of action reuptake inhibition

Validated LC-MS/MS Method

A fully validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of N-ethylpentylone in human blood and urine has been established, meeting rigorous forensic validation criteria [1]. The method achieves a lower limit of quantification (LLOQ) of 1 ng/mL for both matrices. The coefficient of determination (R²) exceeded 0.9996 for blood and 0.9975 for urine, demonstrating excellent linearity across the calibration range. Precision, measured as relative standard deviation (RSD) at 10 and 100 ng/mL, was 4.87% and 4.47% for blood, and 1.93% and 2.43% for urine. Recovery rates were high, ranging from 91.5% to 100.2% in blood and 96.7% to 97.4% in urine [1]. This validated method was applied to a fatal intoxication case, where N-ethylpentylone was quantified at 10.6 µg/mL in peripheral blood and 17.6 µg/mL in urine [1].

Validated LC-MS/MS Method
Method context
LLOQ 1 ng/mL; R² >0.9996; Precision
Supports forensic method development
Human blood and urine research matrices
Electrochemical Detection
Method context
LOD 0.66 µmol L⁻¹; selective vs. interferents
Portable screening method development
Boron-doped diamond electrode
forensic toxicology LC-MS/MS method validation

Electrochemical Sensor Platform

A lab-made screen-printed sensor with a chemically deposited boron-doped diamond electrode (LM-SP/BDDE) has been developed for the first time for the electrochemical detection of N-ethylpentylone (NEP) in forensic samples [1]. Using adsorptive stripping differential pulse voltammetry (AdSDPV), the sensor achieved a wide linear range of 1.0–100.0 µmol L⁻¹ and a low limit of detection (LOD) of 0.66 µmol L⁻¹ [1]. The method requires only 30 µL of sample volume. Crucially, interference studies demonstrated a highly selective response for NEP in the presence of common adulterants and other illicit drugs, including semi-synthetic opioids, amphetamines, and other synthetic cathinones [1]. The sensor exhibited good stability with an RSD < 4.0% for all redox processes across five replicate measurements using the same electrode [1].

Electrochemical Detection
Method context
LOD 0.66 µmol L⁻¹; selective vs. interferents
Portable screening method development
Boron-doped diamond electrode
electrochemical sensing forensic screening portable analysis

N-Ethylpentylone Application Scenarios


Forensic LC-MS/MS Quantitation

Forensic laboratories tasked with confirming and quantifying N-ethylpentylone in biological specimens should procure this reference standard to implement or validate a method analogous to the published UHPLC-MS/MS procedure [4]. The reported validation parameters—including an LLOQ of 1 ng/mL, high recovery (>91%), and excellent precision (<5% RSD)—serve as a benchmark for achieving comparable analytical performance [4]. Using this specific standard ensures accurate quantitation in antemortem and postmortem blood and urine samples, directly supporting medicolegal death investigations and clinical toxicology casework.

Behavioral Pharmacology Addiction Model

Researchers investigating the neurobiological mechanisms of psychostimulant addiction should select N-ethylpentylone hydrochloride to model a compound with a uniquely persistent and robust rewarding profile [4]. Its demonstrated resistance to extinction and unique susceptibility to reinstatement after a 14-day interval in the zebrafish CPP model make it a superior tool for studying the neural circuits underlying relapse vulnerability compared to related cathinones like pentylone and eutylone [4]. This scenario is particularly relevant for studies aiming to identify novel therapeutic targets for preventing drug relapse.

SAR: N-Substitution Effects

For medicinal chemistry and pharmacology groups conducting SAR studies on cathinone derivatives, N-ethylpentylone hydrochloride is an essential comparator [4]. The compound's enhanced hyperlocomotion efficacy and higher DAT inhibition potency, directly compared to its N-methyl analogue NEPD, provides a clear, quantifiable dataset to anchor investigations into the functional consequences of N-substituent modifications [4]. Furthermore, its pure DAT/NET blocker mechanism, distinct from the hybrid profiles of other tested cathinones, makes it a critical reference point for dissecting the structural determinants of transporter substrate versus inhibitor activity [4].

Portable Electrochemical Screening

Groups focused on developing portable analytical tools for on-site forensic screening can utilize N-ethylpentylone hydrochloride as a model analyte [4]. The established electrochemical behavior on a boron-doped diamond electrode, with a defined linear range (1.0–100.0 µmol L⁻¹) and low LOD (0.66 µmol L⁻¹), provides a solid foundation for sensor development and validation [4]. The compound's known selectivity against a panel of interferents is a valuable benchmark for testing new sensor technologies intended for field detection of synthetic cathinones [4].

Application
Selection Property
Validation Focus
Forensic LC-MS/MS Quantitation
Validated method benchmark
LLOQ and precision endpoint review
Behavioral Pharmacology Addiction Model
Reported extinction-resistance phenotype
Extinction and reinstatement endpoint review
SAR: N-Substitution Effects
DAT inhibition and mechanism comparator
N-ethyl vs. N-methyl functional interpretation
Portable Electrochemical Screening
Sensor development model analyte
Selectivity and LOD benchmark review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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